Cyclobenzaprine (CAS 303-53-7) is a tricyclic dibenzocycloheptene derivative widely utilized as a centrally acting skeletal muscle relaxant and a potent 5-HT2 receptor antagonist[1]. As a free base, it is highly lipophilic (LogP ~5.2) with a pKa of 8.47, making it practically insoluble in water but highly soluble in organic solvents[2]. This distinct physicochemical profile, along with its specific central ring double bond, differentiates it from closely related tricyclic antidepressants and dictates its specific utility in targeted neuropharmacological assays and specialized lipophilic formulation development[3].
Substituting cyclobenzaprine with its closest structural analog, amitriptyline, fails in precise neuropharmacological models because the single C10-C11 double bond in cyclobenzaprine fundamentally alters its receptor binding profile, significantly enhancing 5-HT2A affinity while drastically reducing serotonin transporter (SERT) blockade [1]. Furthermore, in materials procurement, substituting the cyclobenzaprine free base (CAS 303-53-7) with the more common hydrochloride salt (CAS 6202-23-9) leads to catastrophic formulation failures in non-aqueous or low-temperature systems. The free base melts at 58–60 °C and is highly lipophilic, whereas the HCl salt melts above 216 °C and is freely water-soluble, meaning the salt cannot be processed via low-temperature melt extrusion and will precipitate out of solution if the local formulation pH exceeds 8.47 [2],.
Cyclobenzaprine demonstrates potent antagonism at the 5-HT2A receptor with a Kb of 28.78 nM, while exhibiting binding affinity for the serotonin transporter (SERT) that is two orders of magnitude lower than that of standard tricyclic antidepressants [1]. In contrast, its structural analog amitriptyline exhibits a much weaker 5-HT2 affinity (Ki ~235 nM) alongside potent SERT and NET inhibition .
| Evidence Dimension | 5-HT2A receptor antagonistic potency (Kb/Ki) |
| Target Compound Data | Cyclobenzaprine 5-HT2A Kb = 28.78 nM |
| Comparator Or Baseline | Amitriptyline 5-HT2 Ki = 235 nM |
| Quantified Difference | ~8-fold higher 5-HT2 affinity for cyclobenzaprine with minimal SERT blockade. |
| Conditions | In vitro receptor binding assays (e.g., 5-HT-activated 5-HT2A receptors measuring inositol phosphate release). |
Essential for researchers requiring targeted 5-HT2A motor pathway inhibition without the confounding antidepressant-like SERT blockade of amitriptyline.
The thermal properties of cyclobenzaprine are heavily dependent on its procured form. The cyclobenzaprine free base (CAS 303-53-7) exhibits a low melting point of 58.0–60.0 °C[1]. Conversely, the widely available cyclobenzaprine hydrochloride salt (CAS 6202-23-9) melts at 216–218 °C .
| Evidence Dimension | Melting point for thermal processability |
| Target Compound Data | Cyclobenzaprine Free Base melts at 58.0–60.0 °C |
| Comparator Or Baseline | Cyclobenzaprine Hydrochloride melts at 216–218 °C |
| Quantified Difference | >150 °C reduction in melting point for the free base. |
| Conditions | Standard capillary or differential scanning calorimetry (DSC) melting point determination. |
Procuring the free base is critical for low-temperature hot-melt extrusion or lipid-based drug delivery systems where the high-melting salt would fail to melt or disperse.
Cyclobenzaprine free base is highly lipophilic with a LogP of 5.2 and an estimated aqueous solubility of ~0.00689 mg/mL, making it practically insoluble in water [1]. In contrast, the hydrochloride salt is freely soluble in water (>200 mg/mL) but is subject to thermodynamically driven disproportionation and precipitation of the free base if the formulation environment exceeds its pKa of 8.47 [1].
| Evidence Dimension | Aqueous solubility and phase partitioning |
| Target Compound Data | Cyclobenzaprine Free Base solubility ~0.00689 mg/mL (LogP 5.2) |
| Comparator Or Baseline | Cyclobenzaprine Hydrochloride solubility >200 mg/mL |
| Quantified Difference | ~29,000-fold difference in aqueous solubility. |
| Conditions | Aqueous buffer solubility at physiological pH vs unbuffered water at 25 °C. |
Dictates precursor selection; the free base must be procured for non-aqueous, transdermal, or hydrophobic matrix formulations to prevent phase separation.
While both cyclobenzaprine and tizanidine are centrally acting muscle relaxants, their mechanisms are entirely distinct. Cyclobenzaprine reduces muscle tone by inhibiting serotonergic descending pathways in the spinal cord via 5-HT2A receptor antagonism [1]. In contrast, tizanidine acts presynaptically as an alpha-2 adrenergic receptor agonist [2].
| Evidence Dimension | Primary receptor target for descending motor pathway inhibition |
| Target Compound Data | Cyclobenzaprine acts as a 5-HT2A antagonist. |
| Comparator Or Baseline | Tizanidine acts as an alpha-2 adrenergic agonist. |
| Quantified Difference | Distinct receptor pathways (Serotonergic vs Adrenergic) achieving similar downstream muscle relaxation. |
| Conditions | In vivo spinal reflex transmission models and clinical pharmacology profiling. |
Crucial for selecting the correct pharmacological tool compound when mapping specific neurotransmitter roles in spinal cord interneuron activity.
Driven by the low melting point (58–60 °C) of the cyclobenzaprine free base, this compound is ideal for formulation via low-temperature hot-melt extrusion. Unlike the hydrochloride salt, which requires temperatures exceeding 216 °C to melt, the free base can be seamlessly integrated into low-melting polymer matrices or lipid carriers without risking thermal degradation of sensitive co-excipients [1].
Utilizing the high lipophilicity (LogP = 5.2) and low aqueous solubility (~0.00689 mg/mL) of the free base, researchers can optimize skin permeation or lipid-matrix encapsulation. Procuring the free base avoids the pH-dependent disproportionation and precipitation risks associated with using the water-soluble hydrochloride salt in alkaline or non-aqueous microenvironments [2].
Leveraging its high affinity for the 5-HT2A receptor (Kb = 28.78 nM) and its lack of strong serotonin transporter (SERT) inhibition, cyclobenzaprine is the preferred tool compound for isolating serotonergic descending pathway mechanisms in neuropharmacology. It allows researchers to study motor neuron inhibition without the confounding antidepressant-like SERT blockade introduced by structurally similar analogs like amitriptyline [3].
Acute Toxic;Irritant